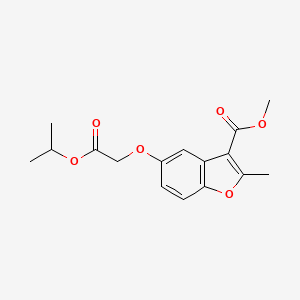![molecular formula C23H29Cl2NO2S B2540945 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phényl]benzènesulfonamide CAS No. 478041-42-8](/img/structure/B2540945.png)
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phényl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C23H29Cl2NO2S and a molar mass of 454.45 g/mol This compound is known for its unique structural properties, which include a dichlorobenzene ring and a sulfonamide group attached to a cyclohexylphenyl moiety
Applications De Recherche Scientifique
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
Target of Action
A structurally similar compound, a sulfonamide chalcone, has been suggested to interact with the binding sites of retinoic acid receptors alpha and beta (rarα and rarβ) .
Mode of Action
Based on the structural similarity to sulfonamide chalcones, it can be inferred that it might interact with its targets in a similar manner . The compound likely binds to the active sites of its target proteins, leading to changes in their function.
Biochemical Pathways
Given the potential interaction with rarα and rarβ, it might influence the retinoic acid signaling pathway .
Result of Action
A structurally similar compound, a sulfonamide chalcone, has been shown to exhibit potent anticancer activity . This suggests that 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide might also have potential therapeutic effects.
Méthodes De Préparation
The synthesis of 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorobenzene ring and the sulfonamide group. One common synthetic route includes the following steps:
Formation of the Dichlorobenzene Ring: This can be achieved through chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dichlorobenzene with a sulfonyl chloride derivative in the presence of a base like pyridine.
Cyclohexylphenyl Moiety Addition: The final step involves the coupling of the cyclohexylphenyl group to the sulfonamide derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.
Comparaison Avec Des Composés Similaires
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide: This compound has a nitrophenyl group instead of a cyclohexylphenyl group, which may result in different reactivity and biological activity.
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: The presence of methyl groups instead of the cyclohexylphenyl moiety can lead to variations in chemical properties and applications.
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOHHODXIHUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)


![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)

![2-cyclopropyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2540879.png)
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2540882.png)


![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
